N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-3-(2-METHOXYBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzamido group, and a trimethylthienopyridine core
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3-(2-METHOXYBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thienopyridine core and subsequent functionalization. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-3-(2-METHOXYBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-3-(2-METHOXYBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3-(2-METHOXYBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-3-(2-METHOXYBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares some structural similarities but differs in its functional groups and overall structure.
Indole derivatives: These compounds also exhibit a range of biological activities and are used in various scientific research applications.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-3-(2-METHOXYBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in multiple fields.
Properties
Molecular Formula |
C26H24ClN3O3S |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[(2-methoxybenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H24ClN3O3S/c1-14-15(2)21-22(30-24(31)19-7-5-6-8-20(19)33-4)23(34-26(21)29-16(14)3)25(32)28-13-17-9-11-18(27)12-10-17/h5-12H,13H2,1-4H3,(H,28,32)(H,30,31) |
InChI Key |
NTRJBKNZRQBFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2NC(=O)C3=CC=CC=C3OC)C(=O)NCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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